Cas no 94-44-0 (Benzyl nicotinate)

Benzyl nicotinate structure
Benzyl nicotinate structure
Nome del prodotto:Benzyl nicotinate
Numero CAS:94-44-0
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00023584
CID:34746
PubChem ID:87573476

Benzyl nicotinate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzyl nicotinate
    • Benzyl pyridine-3-carboxylate~Nicotinic acid benzyl ester
    • Nicotinic acid benzyl ester
    • benzyl pyridine-3-carboxylate
    • : Benzyl nicotinate
    • Rubriment
    • Pykaryl
    • Pycaril
    • Niacin benzyl ester
    • 3-Pyridinecarboxylic acid, phenylmethyl ester
    • Benzylis nicotinas
    • Nicotinsaeurebenzylester
    • NICOTINIC ACID, BENZYL ESTER
    • Pyridin-3-carbonsaeurebenzylester
    • Phenylmethyl 3-pyridinecarboxylate
    • Estru benzylowego kwasu nikotynowego
    • Benzyl nicotinate [JAN]
    • S497LCF9C9
    • Estru benzylowego kwasu nikotynowego [Polish]
    • KVYGGMB
    • Nicotinic acid, benzyl ester (6CI, 7CI, 8CI)
    • Pyridine-3-carboxylic acid benzyl ester
    • MDL: MFCD00023584
    • Inchi: 1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
    • Chiave InChI: KVYGGMBOZFWZBQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=NC=1)OCC1C=CC=CC=1
    • BRN: 0159169

Proprietà calcolate

  • Massa esatta: 213.07900
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 224
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 39.2
  • XLogP3: 2.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1,1165 g/cm3
  • Punto di fusione: 24 °C (lit.)
  • Punto di ebollizione: 177 °C/8 mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.570
  • PSA: 39.19000
  • LogP: 2.43860
  • Merck: 6526
  • FEMA: 2420
  • Solubilità: Non determinato

Benzyl nicotinate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315;H319
  • Dichiarazione di avvertimento: P305;P351;P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: 36/38
  • Istruzioni di sicurezza: S26
  • CODICI DEL MARCHIO F FLUKA:8
  • RTECS:QT0850000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Frasi di rischio:R36/38

Benzyl nicotinate Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Benzyl nicotinate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB113946-50 g
Benzyl nicotinate, 99%; .
94-44-0 99%
50g
€55.00 2022-06-03
TRC
B285465-25g
Benzyl Nicotinate
94-44-0
25g
$ 70.00 2022-06-07
TRC
B285465-100g
Benzyl Nicotinate
94-44-0
100g
$ 224.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1370-1ML
94-44-0
1ML
¥1199.91 2023-01-14
TRC
B285465-250g
Benzyl Nicotinate
94-44-0
250g
$ 488.00 2023-04-18
Apollo Scientific
OR51903-250g
Benzyl nicotinate
94-44-0 95%
250g
£80.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-25g
Benzyl nicotinate
94-44-0 95%
25g
¥112.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7713-5 mg
Benzyl nicotinate
94-44-0 98.22%
5mg
¥228.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89830-100g
Benzyl nicotinate
94-44-0 95%
100g
¥410.0 2022-04-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114378-250mg
Benzyl nicotinate
94-44-0
250mg
¥195.90 2023-09-01

Benzyl nicotinate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  1 d, 83 °C
Riferimento
2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate
Dudley, Gregory B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Lanthanum nitrate ,  Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ;  5 min, rt
1.2 1 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Riferimento
In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst
Hatano, Manabu; Kamiya, Sho; Ishihara, Kazuaki, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Pyridine
Riferimento
The use of a nicotinoyl group as a protective group for hydroxyl and amino functions
Ushida, Satoshi, Chemistry Letters, 1989, (1), 59-60

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Benzyl alcohol ;  30 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  neutralized
Riferimento
Preparation of nicotinate compounds
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Thiazolium, 4-methyl-3-(2,4,6-trimethylphenyl)-, salt with 1,1,1-trifluoro-N-[(t… Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  rt
Riferimento
N-Heterocyclic Carbene-Mediated Oxidative Electrosynthesis of Esters in a Microflow Cell
Green, Robert A.; Pletcher, Derek; Leach, Stuart G.; Brown, Richard C. D., Organic Letters, 2015, 17(13), 3290-3293

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Diethylene glycol Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Hexane ;  1 h, rt
1.2 rt → 90 °C; 2 h, 90 °C
Riferimento
Lanthanum complexes, their uses as ester synthesis catalysts, and preparation of esters by transesterification using the complexes or lanthanum alkoxides and ligands
, Japan, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, 70 °C
Riferimento
Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids
Watson, Donald A.; Fan, Xuexiang; Buchwald, Stephen L., Journal of Organic Chemistry, 2008, 73(18), 7096-7101

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (superoxide) Solvents: Toluene ;  25 °C; 6 - 10 h, 80 °C
Riferimento
Novel single-step esterification of aldehydes using a heterogeneous catalyst
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Trichloroacetonitrile Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: tert-Butyl methyl ether ;  32 h, rt
Riferimento
Carbene-catalyzed oxidative acylation promoted by an unprecedented oxidant CCl3CN
Wu, Zijun; Jiang, Di; Wang, Jian, Organic Chemistry Frontiers, 2019, 6(5), 688-693

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  1,3-Dibutylimidazolium bromide ;  12 min, 30 °C
Riferimento
A rapid and facile esterification of Na-carboxylates with alkyl halides promoted by the synergy of the combined use of DMSO and an ionic liquid under ambient conditions
Dighe, Satish N.; Bhattad, Ravindra V.; Kulkarni, Raghunath R.; Jain, Kishor S.; Srinivasan, Kumar V., Synthetic Communications, 2010, 40(23), 3522-3527

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 4 h, rt
Riferimento
A Method for the Reductive Scission of Heterocyclic Thioethers
Graham, Thomas H.; Liu, Wensheng; Shen, Dong-Ming, Organic Letters, 2011, 13(23), 6232-6235

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: 1,3-Dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  15 min, rt
Riferimento
Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts
Grasa, Gabriela A.; Gueveli, Tatyana; Singh, Rohit; Nolan, Steven P., Journal of Organic Chemistry, 2003, 68(7), 2812-2819

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  3 h, reflux
Riferimento
A simple procedure for the esterification of alcohols with sodium carboxylate salts using 1-tosylimidazole (TsIm)
Soltani Rad, Mohammad Navid; Behrouz, Somayeh; Faghihi, Mohammad Ali; Khalafi-Nezhad, Ali, Tetrahedron Letters, 2008, 49(7), 1115-1120

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: Magnesium perchlorate Solvents: Nitromethane ;  overnight, 40 °C
Riferimento
Lewis acids as highly efficient catalysts for the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates
Goossen, L.; Doehring, A., Advanced Synthesis & Catalysis, 2003, 345(8), 943-947

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Trioctylphosphine ,  Lanthanum nitrate hexahydrate Solvents: Dimethyl carbonate ;  1 - 2 min, rt; rt → 110 °C; 1 h, 110 °C; 110 °C → rt
1.2 Solvents: Hexane ;  rt → 90 °C; 6 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ;  5 min, rt
Riferimento
Preparation of esters by transesterification using lanthanum nitrate and phosphines or phosphonium quaternary ammonium alkyl carbonates
, Japan, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Toluene ;  2 min, rt → 160 °C; 1 h, 160 °C
Riferimento
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating
Devine, William G.; Leadbeater, Nicholas E.; Jacob, Linda A., Future Medicinal Chemistry, 2010, 2(2), 225-230

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Water Catalysts: Ceria ;  24 h, 160 °C
Riferimento
CeO2-catalyzed one-pot selective synthesis of esters from nitriles and alcohols
Tamura, Masazumi; Tonomura, Takuya; Shimizu, Ken-ichi; Satsuma, Atsushi, Green Chemistry, 2012, 14(4), 984-991

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium superoxide (Ti(O2)2) Solvents: Decane ;  rt; 6 h, 80 °C
Riferimento
Titanium superoxide - a stable recyclable heterogeneous catalyst for oxidative esterification of aldehydes with alkylarenes or alcohols using TBHP as an oxidant
Dey, Soumen; Gadakh, Sunita K.; Sudalai, A., Organic & Biomolecular Chemistry, 2015, 13(43), 10631-10640

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Riferimento
High-speed couplings and cleavages in microwave-heated, solid-phase reactions at high temperatures
Stadler, Alexander; Kappe, C. Oliver, European Journal of Organic Chemistry, 2001, (5), 919-925

Benzyl nicotinate Raw materials

Benzyl nicotinate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-44-0)Benzyl nicotinate
A23904
Purezza:99%
Quantità:1kg
Prezzo ($):256.0